molecular formula C25H21NO6 B2721475 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide CAS No. 883953-71-7

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide

Cat. No.: B2721475
CAS No.: 883953-71-7
M. Wt: 431.444
InChI Key: QBEHQMXACRRRSJ-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a chemical compound with a unique structure that combines a chromen-2-yl core with a benzamide group

Scientific Research Applications

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The exact mode of action of This compound Tmp-containing compounds have been reported to effectively inhibit their targets, leading to various biological effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Tmp-containing compounds have been associated with a wide range of bioactivities, indicating their potential to affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties and bioavailability of This compound Natural products like this compound often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The molecular and cellular effects of This compound Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound may also have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The efficacy of similar compounds can be influenced by various factors, including the biological environment and the presence of other compounds .

Preparation Methods

The synthesis of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)21-22(27)17-11-7-8-12-18(17)32-25(21)26-24(28)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEHQMXACRRRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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